2-Naphthoylethyltrimethylammonium

Description

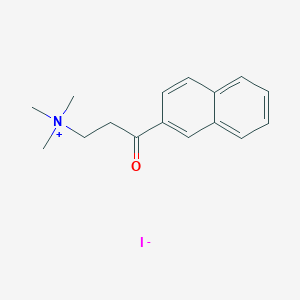

Structure

3D Structure of Parent

Properties

IUPAC Name |

trimethyl-(3-naphthalen-2-yl-3-oxopropyl)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20NO.HI/c1-17(2,3)11-10-16(18)15-9-8-13-6-4-5-7-14(13)12-15;/h4-9,12H,10-11H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFHUGCXEAQKRZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCC(=O)C1=CC2=CC=CC=C2C=C1.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60953164 | |

| Record name | N,N,N-Trimethyl-3-(naphthalen-2-yl)-3-oxopropan-1-aminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60953164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31059-54-8 | |

| Record name | 2-Naphthoylethyltrimethylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031059548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,N-Trimethyl-3-(naphthalen-2-yl)-3-oxopropan-1-aminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60953164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Initial Identification in Research Applications

The investigation into 2-Naphthoylethyltrimethylammonium and its analogs arose from the need for potent, stable, and specific inhibitors of the enzyme choline (B1196258) acetyltransferase (ChA). nih.gov ChA is a critical enzyme in the nervous system, responsible for the synthesis of the neurotransmitter acetylcholine (B1216132). Researchers sought chemical probes to study the functional roles of acetylcholine in both nervous and non-nervous tissues. nih.gov

In the late 1980s, researchers synthesized a series of compounds, including 2-(α-naphthoyl)ethyltrimethylammonium iodide (α-NETA) and its β-isomer, 2-(β-naphthoyl)ethyltrimethylammonium iodide (β-NETA), to evaluate their ChA inhibitory activities. nih.govnih.gov These compounds were designed to explore the structure-activity relationships for ChA inhibition, comparing the effects of the naphthalene (B1677914) ring's position (α vs. β) and the nature of the amine group (quaternary vs. tertiary). nih.gov The α-isomer, in particular, was identified as a potent inhibitor of ChA, exhibiting properties suitable for further pharmacological studies. nih.govnih.gov

Classification Within Quaternary Ammonium Compounds and Naphthalenes in Research Contexts

2-Naphthoylethyltrimethylammonium belongs to two prominent classes of chemical compounds: quaternary ammonium (B1175870) compounds (QACs) and naphthalenes.

Quaternary Ammonium Compounds (QACs): QACs are characterized by a central nitrogen atom bonded to four organic groups, resulting in a permanent positive charge. nih.govnih.gov This cationic nature allows them to interact with negatively charged molecules and cell membranes. nih.gov In a research context, QACs are widely used as antimicrobials, surfactants, and preservatives. nih.govnih.gov Their applications extend to various industrial and household products. nih.govmdpi.com The quaternary ammonium group in this compound is crucial for its biological activity, particularly its interaction with the active site of enzymes like choline (B1196258) acetyltransferase. nih.gov

Naphthalenes: Naphthalene (B1677914) is a polycyclic aromatic hydrocarbon consisting of two fused benzene (B151609) rings. Naphthalene and its derivatives are utilized in the synthesis of a wide range of organic compounds, including dyes, resins, and solvents. In chemical biology, the naphthalene moiety often serves as a scaffold for designing molecules with specific biological activities. ekb.egresearchgate.netnih.gov The naphthalene group in this compound contributes to its binding affinity and specificity for its target enzyme. nih.gov Furthermore, the fluorescent properties of the naphthyl group are a valuable feature for certain research applications, allowing for the localization and study of its binding sites. nih.gov

Significance As a Research Tool in Biological Systems

Chemical Synthesis Methodologies for this compound

While specific, detailed synthetic protocols for this compound are not extensively published in readily available literature, the synthesis of its structural analogs, such as (2-benzoylethyl)trimethylammonium (B8065888) chloride (BETA), a keto analog of acetylcholine (B1216132), has been described. Based on the structure of this compound and established organic chemistry reactions, a plausible synthetic route can be proposed.

A likely method for the synthesis of the tertiary amine precursor, 2-(dimethylamino)ethyl 2-naphthyl ketone, is the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton of a carbonyl compound. In this case, 2-acetylnaphthalene (B72118) would serve as the ketone component, reacting with formaldehyde (B43269) and dimethylamine (B145610).

The subsequent step would involve the quaternization of the tertiary amine. The 2-(dimethylamino)ethyl 2-naphthyl ketone would be treated with a methylating agent, such as methyl iodide, to yield the final product, this compound iodide.

Structure-Activity Relationship (SAR) Studies for Target Engagement

The biological activity of this compound is significantly influenced by the specific arrangement of its structural components. Structure-activity relationship (SAR) studies have provided insights into how the naphthoyl and ethyltrimethylammonium (B95326) moieties contribute to its inhibitory effect on choline acetyltransferase.

Naphthoyl Moiety Influences on Biological Activity

The position of the carbonyl group on the naphthalene (B1677914) ring is a critical determinant of the compound's inhibitory potency. Research has demonstrated a significant difference in activity between the α and β isomers of this compound (NETA).

2-(α-Naphthoyl)ethyltrimethylammonium (α-NETA) is a considerably more potent inhibitor of choline acetyltransferase than its β-isomer. This suggests that the orientation of the larger naphthoyl group plays a crucial role in the binding and inhibition of the enzyme. The α-isomer's stereochemistry likely allows for a more favorable interaction with the active or an allosteric site on the ChAT enzyme.

| Compound | I50 for ChA Inhibition (µM) |

| 2-(α-Naphthoyl)ethyltrimethylammonium (α-NETA) | 9 nih.gov |

| 2-(β-Naphthoyl)ethyltrimethylammonium (β-NETA) | 76 nih.gov |

This table presents the half-maximal inhibitory concentration (I50) of the α and β isomers of this compound against choline acetyltransferase (ChA).

The inhibition of ChAT by both α- and β-NETA has been characterized as noncompetitive with respect to both acetylcoenzyme A and choline. nih.gov When the inhibitor and substrates are added simultaneously, the inhibition by α-NETA is reversible. nih.gov However, if ChAT is pre-incubated with α-NETA in the absence of substrates, the inhibition becomes much stronger and is not reversible by dialysis, indicating a pseudo-reversible or slowly reversible inhibition mechanism. nih.gov

Ethyltrimethylammonium Moiety Contributions to Receptor Interaction

The positively charged quaternary ammonium group is a key feature for the interaction of this compound with choline acetyltransferase. This moiety mimics the structure of the natural substrate, choline, and is crucial for its inhibitory activity.

Studies comparing the quaternary ammonium compounds with their corresponding tertiary dimethylamine analogs have shown that the permanent positive charge of the quaternary amine leads to significantly higher potency.

| Compound | I50 for ChA Inhibition (µM) |

| 2-(α-Naphthoyl)ethyltrimethylammonium (α-NETA) | 9 |

| 2-(α-Naphthoyl)ethyldimethylamine (α-NEDA) | 63 |

| 2-(β-Naphthoyl)ethyltrimethylammonium (β-NETA) | 76 |

| 2-(β-Naphthoyl)ethyldimethylamine (β-NEDA) | 1400 |

This table illustrates the impact of the quaternary ammonium group on the inhibitory potency against choline acetyltransferase (ChA), comparing the I50 values of the quaternary (NETA) and tertiary (NEDA) amine analogs.

The data clearly indicates that the presence of the trimethylammonium group enhances the inhibitory activity against ChAT by a significant margin for both the α and β isomers.

Impact of Substitutions on Potency and Selectivity, including Methoxy (B1213986) Substitutions

There is currently no publicly available research data detailing systematic studies on the impact of substitutions, including methoxy substitutions, on the naphthoyl ring of this compound and its subsequent effects on potency and selectivity as a choline acetyltransferase inhibitor. Such studies would be valuable in further elucidating the SAR and potentially leading to the development of more potent and selective inhibitors.

Development of Improved Analogs for Enhanced Research Utility

The development of improved analogs of this compound with enhanced research utility is an area of interest. The intrinsic fluorescence of the naphthoyl moiety in α-NETA has been noted, suggesting its potential as a fluorescent probe to study choline acetyltransferase. nih.gov However, specific details on the development and application of such probes based on the this compound scaffold are not extensively documented in the current literature. Further research could focus on optimizing the fluorescent properties and inhibitory activity of such analogs to create powerful tools for imaging and studying the cholinergic system.

Modulation of Chemokine-like Receptor 1 (CMKLR1) Signaling

Chemokine-like receptor 1 (CMKLR1) is a chemoattractant receptor that, when activated by its endogenous ligand chemerin, plays a vital role in immunity and inflammation. nih.govnih.govplos.org this compound iodide, also referred to as α-NETA, has been identified as a small molecule antagonist of this receptor. nih.govnih.govplos.org

Research has established 2-(α-naphthoyl)ethyltrimethylammonium iodide (α-NETA) as a small molecule antagonist for CMKLR1. nih.govnih.gov This antagonistic action involves the inhibition of the receptor's activity, which in turn blocks the cellular responses typically triggered by the binding of its natural ligand, chemerin. nih.govpatsnap.com The inhibition of CMKLR1 by antagonists like α-NETA can prevent the recruitment of immune cells and dampen inflammatory responses. plos.orgpatsnap.com Studies have demonstrated that α-NETA effectively inhibits chemerin-triggered migration of cells expressing CMKLR1. nih.govplos.org This blockade of CMKLR1 signaling has been shown to produce profound anti-inflammatory and anti-angiogenesis effects in research models. nih.gov The mechanism of CMKLR1 antagonists often involves competitive inhibition, where the antagonist molecule competes with chemerin for the same binding site on the receptor. patsnap.com

The binding of chemerin to CMKLR1 typically activates several intracellular signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and metabolism. nih.govnih.govnih.gov Mechanistic studies have revealed that α-NETA exhibits a dual inhibitory effect on these key downstream pathways. nih.gov By antagonizing CMKLR1, α-NETA prevents the activation of the PI3K/Akt and MAPK/ERK signaling cascades that are normally initiated by chemerin. nih.gov The PI3K/AKT/mTOR and RAF/MEK/ERK pathways are considered vital signaling routes in cellular processes, and their inhibition can significantly alter cellular behavior. nih.gov These pathways are part of a complex network; for instance, PI3K can stimulate the MAPK pathway through RAS, and there is extensive cross-talk between them. nih.govnih.gov The inhibitory action of α-NETA on these integrated pathways underscores its role as a modulator of CMKLR1-mediated cellular functions. nih.gov

Inhibitory Activity of α-NETA on CMKLR1 Signaling

| Target | Effect | Downstream Pathways Inhibited | Reference |

|---|---|---|---|

| CMKLR1 | Antagonism | PI3K/Akt, MAPK/ERK | nih.gov |

The antagonism of CMKLR1 by this compound involves specific interactions at the molecular level. A key event in CMKLR1 signaling is its association with β-arrestin2 upon ligand binding. nih.govplos.org α-NETA has been identified as a potent inhibitor of this chemerin-stimulated β-arrestin2 association with CMKLR1, with a reported IC₅₀ value of 375 ± 42 nM. plos.org This inhibition of the β-arrestin2 interaction is a critical aspect of its antagonistic activity. nih.govplos.org

The binding of ligands to CMKLR1 can be complex. For instance, the natural ligand chemerin is thought to utilize a "two-site binding model," where an initial docking at the receptor's N-terminus is followed by a second interaction with the receptor's binding pocket to trigger a signal. nih.gov CMKLR1 antagonists like α-NETA function by binding to the receptor and preventing the productive binding of chemerin, thereby blocking the initiation of downstream signaling. patsnap.com Structure-activity relationship studies have highlighted the importance of the trimethylammonium group for potent antagonist activity against CMKLR1, as related compounds lacking this feature are significantly less potent. plos.org

Binding Affinity of α-NETA

| Assay | Parameter | Value | Reference |

|---|---|---|---|

| Inhibition of chemerin-stimulated β-ARR2 association with CMKLR1 | IC₅₀ | 375 ± 42 nM | plos.org |

Inhibition of Choline Acetyltransferase (ChAT) Activity

In addition to its effects on CMKLR1, this compound belongs to a class of compounds that can inhibit Choline Acetyltransferase (ChAT), the enzyme responsible for the synthesis of the neurotransmitter acetylcholine. nih.gov

Studies on (2-Benzoylethyl)trimethylammonium chloride (BETA), a keto analog of acetylcholine that is structurally related to this compound, provide insight into the inhibitory mechanism. BETA is a potent and slowly reversible inhibitor of human placental Choline Acetyltransferase (ChA). nih.gov The inhibition is characterized by a rapid onset, and the enzyme activity can be gradually recovered, with about 50% activity restored after approximately 4.9 hours following the removal of the inhibitor through dialysis. nih.gov This reversibility distinguishes it from irreversible inhibitors. The inhibitory action of BETA was found to be noncompetitive with respect to both of the enzyme's substrates, choline and acetyl-CoA. nih.gov Given the structural similarities, a comparable reversible and noncompetitive inhibitory mechanism is anticipated for this compound.

Choline Acetyltransferase catalyzes the synthesis of acetylcholine from its precursors, choline and acetyl-coenzyme A, primarily at the terminal buttons of cholinergic neurons. nih.gov Choline for this process is sourced from outside the neuron or from the breakdown of membrane phospholipids (B1166683) like phosphatidylcholine. nih.govnih.gov By inhibiting ChAT, compounds like this compound can directly disrupt this synthesis pathway, leading to a reduction in the production of acetylcholine. nih.gov The selective vulnerability of cholinergic neurons in some conditions has been hypothesized to relate to the balance between acetylcholine synthesis and the integrity of membrane phospholipids that serve as a choline reservoir. nih.gov Therefore, the inhibition of ChAT has a direct impact on the cholinergic system by limiting the availability of this essential neurotransmitter. nih.govnih.gov

Structural Basis of ChAT Binding via Computational Modeling

Choline acetyltransferase (ChAT) is the enzyme responsible for synthesizing the neurotransmitter acetylcholine from its substrates, acetyl-coenzyme A (AcCoA) and choline. The crystal structure of ChAT reveals a two-domain protein with the active site located within a solvent-accessible tunnel at the interface of these domains. nih.gov This central tunnel serves as the binding site for both substrates. nih.gov

Computational models based on this structure provide insight into how ligands, including inhibitors like this compound, interact with the enzyme. The binding of the substrate coenzyme A involves interactions with the molecular surface at the tunnel's opening, while its pantothenic arm extends into the active site region. nih.gov By analogy, the choline substrate occupies a position within this tunnel where its hydroxyl group can form a hydrogen bond with a key catalytic histidine residue. nih.gov

This compound is recognized as a reversible inhibitor of ChAT. nih.gov Its structure, featuring a bulky naphthoyl group and a positively charged trimethylammonium head, suggests a competitive binding mechanism. It is hypothesized that the trimethylammonium group mimics the choline substrate, interacting with the same residues in the active site. Simultaneously, the larger naphthyl ring structure likely occupies a significant portion of the active site tunnel, sterically hindering the binding of AcCoA or preventing the proper catalytic conformation of the enzyme, thereby inhibiting acetylcholine synthesis. While specific computational docking studies for this compound with ChAT are not widely published, the existing structural data for ChAT provides a strong basis for this proposed mechanism of inhibitory binding.

Induction of Pyroptotic Cell Death Pathways

Recent research has identified a significant molecular action of this compound beyond its role as a ChAT inhibitor. It has been shown to be a potent inducer of pyroptosis, a highly inflammatory form of programmed cell death, particularly in cancer cell models. nih.gov This process is mediated by the gasdermin family of proteins and represents a distinct cell death pathway. nih.govnih.gov

Caspase-4-Triggered Pyroptosis Mechanisms

The pyroptotic activity of this compound is initiated through a non-canonical pathway involving the activation of Caspase-4. nih.gov In studies on epithelial ovarian cancer cells, the compound, referred to as α-NETA, was found to trigger pyroptosis specifically through a Caspase-4-dependent mechanism. nih.gov

The non-canonical pyroptosis pathway is characterized by the direct activation of human Caspase-4 (or its mouse ortholog, Caspase-11). nih.govresearchgate.net Unlike canonical pathways that rely on the formation of a large protein complex called an inflammasome to activate Caspase-1, Caspase-4 can be activated directly by certain stimuli. nih.govnih.gov Once activated, Caspase-4's primary role in this pathway is to cleave the effector protein Gasdermin D (GSDMD). nih.govresearchgate.net

Table 1: Molecular Actions of this compound

| Molecular Target | Action | Outcome | Research Context |

| Choline Acetyltransferase (ChAT) | Reversible Inhibition | Inhibition of Acetylcholine Synthesis | Neuroscience |

| Caspase-4 | Activation | Initiation of Pyroptosis | Cancer Research nih.gov |

| Gasdermin D (GSDMD) | Indirectly causes cleavage via Caspase-4 | Pore Formation, Cell Lysis | Cancer Research nih.gov |

| Trace Amine-Associated Receptor 5 (TAAR5) | Agonism | Receptor Activation, cAMP Production | Pharmacology, Neuroscience mdpi.com |

Gasdermin D (GSDMD) Cleavage and Pore Formation Mechanisms

The crucial executioner of pyroptosis is Gasdermin D (GSDMD), a protein that remains inert until cleaved by an inflammatory caspase. nih.govnih.gov Following activation by this compound, Caspase-4 directly cleaves GSDMD at a specific site within its linker region. nih.govnih.gov

This cleavage event is the pivotal step in pyroptosis execution. It separates the GSDMD protein into two fragments: an N-terminal domain (GSDMD-NT) and a C-terminal domain (GSDMD-CT). nih.govnih.gov The C-terminal fragment has an autoinhibitory function, which is lost upon cleavage. biorxiv.org The liberated GSDMD-NT is the active, pore-forming domain. researchgate.net It translocates to the inner leaflet of the plasma membrane, where it binds to lipids such as phosphatidylinositol phosphates. biorxiv.org Following membrane binding, multiple GSDMD-NT fragments oligomerize to form large pores with an inner diameter of approximately 10-20 nanometers. nih.govbiorxiv.org These pores disrupt the cell's osmotic balance, leading to swelling, eventual lysis, and the release of pro-inflammatory cytokines and cellular contents into the extracellular space. nih.gov

Inflammasome-Independent Pyroptosis in Cancer Cell Research Models

The mechanism of pyroptosis induced by this compound in ovarian cancer cells highlights an important feature of this cell death pathway in oncology: it can be independent of the inflammasome. nih.gov Inflammasomes are cytosolic protein platforms that sense pathogens and cellular stress, leading to the activation of Caspase-1. nih.gov While this is the "canonical" route to pyroptosis, recent studies have revealed that cancer cells can undergo pyroptosis through alternative, inflammasome-independent pathways. nih.govnih.gov

These alternative pathways often involve the direct activation of inflammatory caspases or the engagement of other proteases that can cleave gasdermin proteins. nih.gov The finding that this compound triggers pyroptosis via Caspase-4 activation, without the requirement for an upstream inflammasome sensor, is a clear example of this mechanism. nih.gov This suggests that certain chemical compounds can bypass the traditional inflammasome machinery to directly initiate the lytic cell death program in cancer cells.

Role of Other Caspases and Proteases in Pyroptosis Induction

While Caspase-4 is the specific mediator identified for this compound-induced pyroptosis, the broader field of cell death research shows that other caspases and proteases can also execute this process. nih.gov Caspases are a family of proteases central to programmed cell death and can be broadly categorized as initiators and executioners. nih.govnih.gov

Interestingly, pathways traditionally associated with apoptosis (a non-inflammatory form of cell death) can be repurposed to trigger pyroptosis. For instance, the apoptotic executioner Caspase-3 can cleave a different gasdermin family member, Gasdermin E (GSDME), to induce pyroptosis in cells that express it sufficiently. nih.govresearchgate.net This can switch a cell death signal from silent apoptosis to inflammatory pyroptosis. Furthermore, proteases like granzymes, which are delivered by cytotoxic T lymphocytes and natural killer (NK) cells, can also cleave gasdermins to kill target cancer cells via pyroptosis. nih.gov Caspase-2 has also been implicated in inducing cell death through the mitochondrial pathway. sigmaaldrich.cnpitt.edu These findings reveal a complex and interconnected network of proteases that can converge on the gasdermin family to execute inflammatory cell death.

Table 2: Key Proteins in this compound-Induced Pyroptosis

| Protein | Class/Family | Role in the Pathway | Status After Induction |

| Caspase-4 | Cysteine Protease (Caspase) | Initiator | Activated nih.gov |

| Gasdermin D (GSDMD) | Pore-forming Protein (Gasdermin) | Executioner | Cleaved into NT and CT domains nih.govnih.gov |

| GSDMD N-Terminal (NT) | Protein Domain | Pore Formation | Oligomerizes at the plasma membrane biorxiv.orgresearchgate.net |

| GSDMD C-Terminal (CT) | Protein Domain | Autoinhibition | Released from NT domain biorxiv.org |

Agonistic Activity at Trace Amine-Associated Receptor 5 (TAAR5)

In addition to its effects on ChAT and cell death pathways, this compound (as α-NETA) has been identified as an agonist for the Trace Amine-Associated Receptor 5 (TAAR5). mdpi.com TAARs are a class of G protein-coupled receptors that detect biogenic amines and are distinct from canonical olfactory receptors. nih.gov

Human TAAR5 is expressed in the olfactory mucosa and is also found in limbic brain regions, suggesting roles in both olfaction and the regulation of emotion and neurogenesis. mdpi.comnih.gov Its primary endogenous agonist is trimethylamine (B31210) (TMA), the compound responsible for the characteristic odor of spoiled fish. nih.govnih.gov The activation of TAAR5 by an agonist typically leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. mdpi.com The discovery that this compound activates TAAR5 adds another layer to its pharmacological profile, indicating it can modulate signaling pathways involved in chemosensation and potentially neurological function. mdpi.complos.org

TAAR5 Activation and Receptor Engagement

Recent research has identified this compound as a potent agonist of Trace Amine-Associated Receptor 5 (TAAR5). nih.gov A screening of a compound library using a bioluminescence resonance energy transfer (BRET) cAMP biosensor revealed that α-NETA activates TAAR5 with significant potency. nih.gov The concentration-response relationship established from this study determined its half-maximal effective concentration (EC50) to be 150 nM. nih.gov

The activation of TAAR5 by α-NETA suggests a direct engagement with the receptor, initiating downstream signaling cascades. TAARs, including TAAR5, are G-protein coupled receptors, and their activation typically leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. The use of a cAMP biosensor in the identification of α-NETA as a TAAR5 agonist confirms its functional activity at this receptor. nih.gov This interaction is a critical aspect of its molecular action, implicating it in the neuromodulatory roles attributed to trace amines and their receptors. nih.gov

Table 1: TAAR5 Agonist Activity of this compound (α-NETA)

| Compound | Receptor | Agonist Activity (EC50) | Reference |

|---|---|---|---|

| This compound (α-NETA) | TAAR5 | 150 nM | nih.gov |

Neurotransmitter System Interactions and Modulation

Beyond its activity at TAAR5, this compound demonstrates significant interactions with the cholinergic neurotransmitter system. It has been characterized as a stable, non-competitive, and slowly reversible inhibitor of choline acetyltransferase (ChAT), the enzyme responsible for the synthesis of the neurotransmitter acetylcholine from choline and acetyl-CoA. evitachem.comamericanchemicalsuppliers.comnih.gov

In vitro studies have determined the inhibitory concentration 50 (IC50) of α-NETA for ChAT to be approximately 88 nM. nih.gov This potent inhibition of ChAT suggests that α-NETA can directly modulate cholinergic signaling by reducing the production of acetylcholine. In contrast to its high affinity for ChAT, α-NETA exhibits significantly weaker inhibitory activity towards cholinesterases, the enzymes that degrade acetylcholine, with an IC50 value of approximately 30 μM. nih.gov This selectivity highlights its primary mechanism of cholinergic modulation as the inhibition of acetylcholine synthesis rather than the prevention of its breakdown.

Table 2: Inhibitory Activity of this compound (α-NETA) on Cholinergic Enzymes

| Enzyme | Inhibitory Activity (IC50) | Type of Inhibition | Reference |

|---|---|---|---|

| Choline Acetyltransferase (ChAT) | ~ 88 nM | Non-competitive, slowly reversible | nih.gov |

| Cholinesterases | ~ 30 µM | Mild | nih.gov |

Research on this compound Remains Elusive in Key Biological Areas

Despite a thorough review of available scientific literature, specific research detailing the biological impact of the chemical compound this compound in preclinical models of adipose tissue biology and reproductive system development, as outlined, could not be located.

Searches for studies on this particular compound did not yield specific results connecting it to the attenuation of androgen-induced lipid accumulation, the regulation of adipocyte markers, or the modulation of androgen receptor mRNA expression. Similarly, information regarding its influence on preeclampsia-like symptoms, trophoblast invasion, vascular formation, or placental inflammation markers in murine models was not found in the public domain.

While extensive research exists on the general topics of androgen influence on lipid metabolism and the complex mechanisms underlying placental development and preeclampsia, a direct link to this compound is not documented in the available preclinical research. The provided outline suggests a specific body of research that is not accessible through standard scientific databases.

Therefore, the requested article focusing on the specific biological impacts of this compound cannot be generated at this time due to a lack of available scientific evidence directly investigating this compound in the specified contexts.

Biological Impact of 2 Naphthoylethyltrimethylammonium in Preclinical Models

Research in Neuroimmunology and Central Nervous System Processes

In the realm of neuroimmunology, α-NETA has been investigated for its potential to alter the course of autoimmune diseases affecting the central nervous system (CNS). Research has centered on its ability to interfere with the cellular processes that drive neuroinflammation.

Suppression of Experimental Autoimmune Encephalomyelitis (EAE) in Animal Models

Experimental Autoimmune Encephalomyelitis (EAE) is a widely utilized animal model for human multiple sclerosis (MS). Research has demonstrated that α-NETA can suppress EAE. probechem.comnih.govoup.com The compound functions as a small molecule antagonist for the Chemokine-like receptor-1 (CMKLR1), a receptor expressed on key immune cells involved in MS and EAE, such as macrophages, dendritic cells, and microglia. nih.govpavir.org

By inhibiting CMKLR1, α-NETA blocks the receptor's interaction with its ligand, the chemoattractant chemerin. nih.gov This action has been shown to inhibit the migration of CMKLR1-positive immune cells. nih.gov In mouse models of EAE, prophylactic administration of α-NETA significantly delayed the onset of clinical symptoms, including limb weakness and paralysis. nih.gov Furthermore, treatment with α-NETA led to a significant reduction in the infiltration of mononuclear inflammatory cells into the central nervous system. nih.govoup.comfrontiersin.org These findings provide proof-of-concept that targeting the CMKLR1:chemerin axis with agents like α-NETA could be a beneficial strategy for managing neuroinflammatory diseases like MS. nih.govpavir.org

Table 1: Effects of α-NETA in EAE Models

| Mechanism of Action | Observed Effect in Preclinical EAE Models | Reference |

|---|---|---|

| Antagonist of Chemokine-like receptor-1 (CMKLR1) | Inhibits migration of CMKLR1+ immune cells (macrophages, dendritic cells). | nih.gov |

| Inhibition of immune cell trafficking | Significantly reduced mononuclear cell infiltrates within the CNS. | nih.govoup.comfrontiersin.org |

| Modulation of disease course | Significantly delayed onset of clinical EAE symptoms. | nih.govnih.gov |

Modulation of Mismatch Negativity (MMN) in Rodent Studies

Mismatch Negativity (MMN) is an event-related potential in the brain that reflects the pre-attentive detection of a change in a sequence of stimuli. uniupo.itspiedigitallibrary.org Deficits in MMN are considered a biomarker for certain neuropsychiatric disorders, such as schizophrenia. frontiersin.orgnih.gov

Research has identified that α-NETA can modulate the MMN-like response in rodents. uniupo.it In these studies, α-NETA was identified as a potent agonist for the Trace Amine-Associated Receptor 5 (TAAR5). uniupo.itresearchgate.net In experiments with awake, freely moving rats, intraperitoneal administration of α-NETA was shown to increase the MMN-like response during an auditory oddball paradigm. uniupo.itresearchgate.net This effect suggests that the MMN response in rats may be modulated, at least in part, through TAAR5-dependent processes. uniupo.itresearchgate.net These findings indicate a role for TAAR5 in the modulation of cognitive functions and neuronal circuitry. nih.gov

Table 2: Effects of α-NETA on Mismatch Negativity (MMN)

| Identified Activity | Experimental Model | Observed Effect on MMN | Reference |

|---|---|---|---|

| Potent agonist of Trace Amine-Associated Receptor 5 (TAAR5) | Awake, freely moving rats | Increased MMN-like response | uniupo.itresearchgate.net |

Research in Cancer Cell Biology

In oncology, preclinical studies have explored α-NETA as a potential anti-tumor agent, particularly in the context of gynecological cancers. This research has unveiled a specific mechanism of cell death induced by the compound.

Suppression of Epithelial Ovarian Cancer Cell Proliferation in vitro

Studies have shown that α-NETA has a cytotoxic effect on epithelial ovarian cancer (EOC) cells, thereby suppressing their proliferation. nih.govthno.org In vitro experiments using various ovarian cancer cell lines, including Ho8910, Ho8910PM, and A2780, demonstrated that treatment with α-NETA leads to cell death. nih.gov The primary mechanism identified for this anti-proliferative effect is the induction of pyroptosis, a specific form of programmed cell death, which is detailed in the following section. nih.govthno.org

Pyroptosis Induction as an Antitumor Mechanism in Preclinical Models

Pyroptosis is an inflammatory form of programmed cell death that is executed by the gasdermin family of proteins. thno.org Multiple studies have confirmed that α-NETA induces pyroptosis in epithelial ovarian cancer cells. nih.govthno.orgnih.gov The specific pathway implicated is the non-canonical inflammasome pathway involving caspase-4 and Gasdermin D (GSDMD). nih.govnih.gov

Treatment with α-NETA significantly increases the expression of both caspase-4 and GSDMD in EOC cells. spiedigitallibrary.orgnih.gov Caspase-4 cleaves GSDMD, releasing its N-terminal domain which then forms pores in the cell membrane, leading to cell swelling and lysis. thno.org The critical role of this pathway was confirmed in experiments where knocking down either caspase-4 or GSDMD in ovarian cancer cells strongly inhibited the cell-killing activity of α-NETA. nih.govthno.org Morphological examination of α-NETA-treated cells using electron microscopy revealed the formation of multiple microbubbles, a characteristic feature of cells undergoing pyroptosis. nih.gov In vivo studies in mice also showed that α-NETA treatment dramatically decreased the size of EOC tumors, highlighting its potential as an antitumor agent. nih.govthno.org

Table 3: Pyroptosis Induction by α-NETA in Ovarian Cancer

| Key Molecular Pathway | Effect of α-NETA | Experimental Evidence | Reference |

|---|---|---|---|

| Caspase-4/GSDMD Pathway | Significantly increased expression of caspase-4 and GSDMD. | Knockdown of caspase-4 or GSDMD blocked α-NETA's cytotoxic effect. | nih.govthno.org |

| Cell Morphology | Induction of microbubble formation on the cell surface. | Electron microscopy of treated EOC cells. | nih.gov |

| In vivo Tumor Growth | Dramatically decreased the size of EOC tumors. | Studies in mouse models. | spiedigitallibrary.orgnih.gov |

Interactions with Tumor Microenvironment and Immune Responses in Cancer Models

The tumor microenvironment (TME) plays a crucial role in cancer progression and the effectiveness of therapies. nih.govfrontiersin.org While direct studies on the effect of α-NETA on the ovarian cancer TME are limited, its known mechanisms of action allow for informed hypotheses.

The induction of pyroptosis by α-NETA is inherently inflammatory and can significantly alter the TME. nih.govfrontiersin.org Pyroptotic cell death leads to the release of pro-inflammatory cytokines and damage-associated molecular patterns (DAMPs), which can recruit and activate immune cells, potentially converting an immunologically "cold" tumor into a "hot" one that is more susceptible to immune attack. nih.gov Studies have noted that pyroptosis can be harnessed to inhibit ovarian cancer progression, suggesting its potential to favorably modulate the TME. nih.gov

Methodological Approaches and Advanced Research Perspectives

In Vitro Cell Culture Models for Compound Investigation

In vitro models are crucial for dissecting the cellular and molecular mechanisms of action of 2-Naphthoylethyltrimethylammonium. These controlled laboratory environments allow for detailed analysis of the compound's effects on specific cell types.

Epithelial Ovarian Cancer Cell Lines

Currently, there is no publicly available scientific literature detailing the investigation of this compound in the context of epithelial ovarian cancer cell lines. Research in this area may be nascent or has not been published in accessible databases.

Brown Adipose Tissue (BAT) Explant Cultures

Research has utilized brown adipose tissue (BAT) explant cultures to investigate the effects of this compound, also known as α-NETA. nih.gov This compound functions as an antagonist of Chemokine-like receptor 1 (CMKLR1). nih.gov In these in vitro settings, BAT explants are treated with α-NETA to suppress CMKLR1 signaling. nih.gov This approach is instrumental in understanding the role of the CMKLR1 pathway in mediating the effects of androgens on lipid accumulation within brown adipocytes. nih.gov

A key finding from these studies is that the suppression of CMKLR1 by α-NETA can mitigate the enlargement of adipocyte cells induced by androgens like 5α-dihydrotestosterone (DHT). nih.gov This suggests a direct role for the CMKLR1 signaling pathway in androgen-mediated changes in brown adipose tissue. nih.gov

Table 1: Research Findings in Brown Adipose Tissue (BAT) Explant Cultures

| Compound | Model System | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|---|

| This compound (α-NETA) | Brown Adipose Tissue (BAT) Explant Cultures | Antagonist of Chemokine-like receptor 1 (CMKLR1) | Reduces androgen-induced enlargement of adipocyte cells. | nih.gov |

Human Trophoblast Cell Lines (e.g., HTR8/SVneo) and Co-culture with Endothelial Cells

There is no scientific literature available in the public domain that describes the use of this compound in studies involving human trophoblast cell lines such as HTR8/SVneo, or in co-culture systems with endothelial cells.

Neuronal Cultures and Electrophysiological Recordings in Rodent Models

The scientific literature currently lacks studies on the application of this compound in neuronal cultures or its investigation through electrophysiological recordings in rodent models.

In Vivo Animal Models for Systemic and Organ-Specific Studies

In vivo models are indispensable for understanding the systemic effects of this compound and its impact on organ-specific physiology, particularly in the context of endocrine signaling.

Androgen-Excess and Androgen-Deficient Murine Models

Murine models of androgen excess and deficiency are pivotal in elucidating the in vivo role of the CMKLR1 pathway, which is targeted by this compound (α-NETA). nih.gov An androgen-excess female mouse model is established through the administration of 5α-dihydrotestosterone (DHT), while an androgen-deficient male mouse model is created via orchidectomy (surgical removal of the testes). nih.gov

In these models, α-NETA is administered to suppress CMKLR1 in the living animal. nih.gov This allows researchers to study the influence of CMKLR1 deficiency on the effects of androgens on adipose tissue. nih.gov Studies have shown that CMKLR1 deficiency impacts the effect of androgen treatment on adipose tissue by modulating the mRNA expression of the androgen receptor (AR) and markers of adipocytes such as Fabp4 and Cidea. nih.gov Furthermore, the in vivo suppression of CMKLR1 by α-NETA has been demonstrated to lessen the adipocyte cell enlargement caused by DHT. nih.gov

Table 2: Research Findings in Androgen-Excess and Androgen-Deficient Murine Models

| Compound | Model System | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|---|

| This compound (α-NETA) | Androgen-excess and androgen-deficient murine models | In vivo suppression of Chemokine-like receptor 1 (CMKLR1) | Influences androgen's effect on adipose tissue by altering AR, Fabp4, and Cidea mRNA expression. Reduces androgen-induced adipocyte enlargement. | nih.gov |

Preeclampsia Murine Models (e.g., lentivirus-mediated chemerin overexpression)

Preeclampsia is a complex hypertensive disorder of pregnancy, and various murine models have been developed to mimic its clinical features. These models, such as those induced by the reduced uterine perfusion pressure (RUPP) surgery or through viral-mediated overexpression of factors like soluble fms-like tyrosine kinase-1 (sFLT-1), are crucial for studying the underlying pathophysiology. nih.gov Some approaches even utilize lipopolysaccharides to induce an inflammatory state similar to that seen in preeclampsia. nih.gov Another model involves the genetic knockout of enzymes like catechol-O-methyltransferase (COMT), which leads to a preeclampsia-like phenotype. nih.gov Despite the availability of these diverse models to study pregnancy-related hypertensive disorders, a review of current scientific literature does not indicate that this compound has been investigated within the context of preeclampsia murine models.

Experimental Autoimmune Encephalomyelitis (EAE) Mouse Models

Experimental autoimmune encephalomyelitis (EAE) serves as the predominant animal model for multiple sclerosis (MS), a chronic inflammatory and demyelinating disease of the central nervous system. nih.govnih.gov EAE can be induced in susceptible animal strains by immunization with central nervous system tissue or specific myelin-derived proteins and peptides, such as myelin basic protein (MBP) or proteolipid protein (PLP), in an adjuvant. nih.govnorthwestern.edu The resulting models can present as acute monophasic, relapsing-remitting, or chronic progressive disease, thereby mimicking different aspects of MS pathology, including inflammation, demyelination, and axonal loss. nih.gov These models have been instrumental in the development and validation of numerous MS therapies, including glatiramer acetate (B1210297) and natalizumab. northwestern.edu However, there is currently no available research documenting the use or therapeutic evaluation of this compound in EAE mouse models.

Rodent Models for Mismatch Negativity (MMN) Studies

Mismatch negativity (MMN) is an event-related potential that occurs in response to a violation of an established pattern of auditory stimuli and is considered a measure of pre-attentive sensory memory. researchgate.netplos.org Reductions in MMN amplitude are a well-replicated finding in individuals with schizophrenia. researchgate.netnih.gov Consequently, rodent models have been developed to study the neurobiology of MMN and to screen potential therapeutic agents. researchgate.netnih.gov These models often involve surgically implanted electrodes to record electroencephalographic data while freely-moving rats are exposed to auditory oddball paradigms. researchgate.netplos.org Various control sequences, such as the "flip-flop" and "many standards" controls, are used to ensure that the observed response is a true MMN and not simply a result of neural adaptation. researchgate.netplos.org While these rodent models are a valuable tool for schizophrenia research, there is no scientific literature to suggest that this compound has been studied for its effects on Mismatch Negativity.

Ovarian Tumor Xenograft Models

Ovarian cancer research frequently employs xenograft models, where human ovarian cancer cells or patient-derived tumor tissue (patient-derived xenografts, or PDXs) are implanted into immunocompromised mice. nih.govmdpi.com These models are invaluable for studying tumor growth, metastasis, and the in vivo response to novel therapeutic agents. nih.gov Xenografts can be established by implanting tumor cells intraperitoneally or subcutaneously, with the former often better recapitulating the peritoneal dissemination characteristic of ovarian cancer. mdpi.comnih.gov The development of luciferized cell lines also allows for non-invasive, longitudinal monitoring of tumor burden through bioluminescent imaging. nih.gov Although these models are a cornerstone of preclinical ovarian cancer research, there is no evidence in the current literature of this compound being evaluated in ovarian tumor xenograft models.

Computational and Chemoinformatics Approaches

In modern drug discovery and chemical biology, computational methods are indispensable for identifying and optimizing new bioactive molecules. These in silico techniques offer a rapid and cost-effective means to predict the biological activity and properties of compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling involves the construction of mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models use calculated molecular descriptors—which quantify physicochemical properties such as hydrophobicity, electronic effects, and steric parameters—to predict the activity of new, untested compounds. nih.govnih.gov A robust QSAR model can significantly guide the design of more potent analogs and help in understanding the molecular features crucial for activity. nih.gov The development of a QSAR model requires a dataset of compounds with known activities against a specific biological target. scholars.direct A review of the existing literature reveals no published QSAR models for this compound.

Ligand-Receptor Interaction Profiling

The characterization of how this compound (2-NETA) interacts with its biological targets is fundamental to understanding its pharmacological effects. Ligand-receptor interaction profiling elucidates the binding affinity, selectivity, and functional consequences of this compound's engagement with various receptors.

Studies have shown that 2-NETA and its isomers are selective inhibitors of choline (B1196258) O-acetyltransferase (ChA), the enzyme responsible for the synthesis of acetylcholine (B1216132). nih.gov This indicates a primary interaction with an enzymatic target rather than a direct interaction with a receptor. However, at concentrations higher than those required to inhibit ChA, 2-NETA exhibits antagonistic effects on acetylcholine-induced contractions, suggesting a broader interaction profile that may include muscarinic or nicotinic acetylcholine receptors. nih.gov

The binding affinity of a ligand to its receptor is a critical parameter, often expressed as the dissociation constant (Kd) or the inhibition constant (Ki). While specific Ki values for 2-NETA at various receptors are not extensively detailed in the provided results, the concept of binding affinity is central to ligand-receptor profiling. For instance, studies on other compounds highlight the importance of determining Ki values at a range of receptors, such as serotonergic, adrenergic, and dopaminergic receptors, to understand their pharmacological profile. nih.gov

The selectivity of 2-NETA for ChA over other cholinesterases and carnitine acetyltransferase has been demonstrated, highlighting its specific inhibitory action. nih.gov This selectivity is a key aspect of its potential as a research tool.

Functional assays are employed to determine whether a ligand acts as an agonist (activates the receptor), antagonist (blocks the receptor), or an allosteric modulator (alters the receptor's response to other ligands). For 2-NETA, its ability to antagonize acetylcholine-induced muscle contractions at higher concentrations points towards an antagonistic role at certain receptor sites. nih.gov

Advanced techniques such as fluorescence-based assays can be utilized for ligand-receptor interaction studies. The fluorescent properties of 2-NETA make it a valuable tool for such investigations. nih.gov Additionally, methods like flow cytometry with fluorescent microspheres can be used to detect low-affinity ligand-receptor interactions at the cell surface. nih.gov

Omics-Based Research Strategies

"Omics" technologies provide a global perspective on the molecular changes induced by a compound, offering insights into its mechanism of action beyond a single target.

Transcriptomics, the study of the complete set of RNA transcripts in a cell, can reveal how 2-NETA influences gene expression. Techniques like quantitative PCR (qPCR) and RNA Sequencing (RNA-Seq) are powerful tools for this purpose.

RNA-Seq provides a comprehensive, unbiased view of the transcriptome, allowing for the identification of all genes that are upregulated or downregulated in response to 2-NETA treatment. This can help in identifying the cellular pathways affected by the compound. While direct transcriptomic studies on 2-NETA were not found, the methodology is widely applied in pharmacological research. For example, transcriptome analysis has been used to identify genes involved in the biosynthesis of secondary metabolites in plants and to understand responses to environmental stress. nih.govmdpi.commdpi.com These studies demonstrate how RNA-Seq can pinpoint differentially expressed genes and related biological pathways.

Quantitative PCR (qPCR) is a targeted approach used to quantify the expression of specific genes of interest. Following a broader transcriptomic screen with RNA-Seq, qPCR can be used to validate the observed changes in gene expression. The relative expression of target genes is typically calculated using methods like the 2-ΔΔCt method. mdpi.com

By analyzing the genes whose expression is altered by 2-NETA, researchers can infer the biological processes and signaling pathways that are modulated. This can lead to a deeper understanding of its cellular effects and potential therapeutic applications.

Proteomics focuses on the large-scale study of proteins, particularly their structures and functions. Changes in protein expression and post-translational modifications, such as phosphorylation, can provide a more direct understanding of a compound's functional impact than transcriptomics alone.

Techniques like two-dimensional gel electrophoresis (2D-GE) followed by mass spectrometry can be used to separate and identify proteins whose expression levels change upon treatment with 2-NETA. nih.gov This allows for a global view of the proteomic changes.

Western blotting is a widely used technique to detect and quantify specific proteins. Following proteomics screening, Western blotting can be used to confirm the changes in the expression of key proteins identified as being affected by 2-NETA.

Many cellular processes are regulated by protein phosphorylation. Phosphorylation studies can reveal how 2-NETA affects signaling pathways by examining changes in the phosphorylation state of key signaling proteins. This can provide insights into the activation or inhibition of specific pathways.

While specific proteomic studies on 2-NETA are not detailed in the provided results, the general approach is crucial for understanding the downstream effects of its primary interaction with ChA and any off-target interactions. For instance, proteomic analysis has been used to study the cellular response to diabetic-like conditions, identifying changes in proteins involved in glycolysis and cytoskeletal structure. nih.gov

Emerging Research Avenues for this compound

Future research on 2-NETA is likely to explore new biological targets and its potential in combination with other compounds.

While the primary target of 2-NETA is known to be ChA, its effects at higher concentrations suggest the existence of other, potentially lower-affinity, targets. nih.gov Identifying these novel targets is a crucial area for future research.

Computational approaches, such as molecular docking and virtual screening, can be used to predict potential binding partners for 2-NETA based on its chemical structure. These in silico methods can help to prioritize potential targets for experimental validation.

Affinity chromatography, where 2-NETA is immobilized on a solid support, can be used to "pull down" interacting proteins from cell lysates. These interacting proteins can then be identified by mass spectrometry.

Once potential novel targets are identified, their interaction with 2-NETA needs to be validated using biophysical and biochemical assays. This could include surface plasmon resonance (SPR) to measure binding kinetics and functional assays to determine the effect of 2-NETA on the target's activity.

Investigating the synergistic effects of 2-NETA with other compounds could unveil new therapeutic strategies. mdpi.comnih.govnih.gov Synergy occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. nih.gov

Pharmacokinetic synergy involves one compound altering the absorption, distribution, metabolism, or excretion of another, thereby increasing its bioavailability and efficacy. nih.gov For instance, a compound that inhibits an enzyme responsible for metabolizing 2-NETA could prolong its action.

Preclinical studies, using cell culture and animal models, are essential to explore these potential synergistic interactions. These studies would involve treating cells or animals with 2-NETA alone, another compound alone, and the combination of the two, and then measuring the biological response. The goal would be to identify combinations that show enhanced efficacy.

Development as a Chemical Probe for Fundamental Biological Processes

This compound is a quaternary ammonium (B1175870) compound that has garnered interest as a potential chemical probe for investigating fundamental biological processes. Its unique chemical structure, featuring a rigid naphthoyl group and a positively charged trimethylammonium head, allows it to interact with specific biological targets, thereby enabling the study of their functions. Chemical probes are small molecules that are used to study and manipulate biological systems, and the development of such tools is crucial for advancing our understanding of cellular and molecular biology.

The utility of a small molecule as a chemical probe is contingent on its ability to selectively bind to a biological target, such as an enzyme, receptor, or ion channel, and elicit a measurable response. nih.gov This interaction can provide valuable insights into the role of the target protein in various physiological and pathological processes. The selection of a chemical probe for a particular study depends on the specific biological question being addressed and the characteristics of the target.

Research into the application of this compound as a chemical probe focuses on elucidating its mechanism of action and identifying its precise molecular targets. Techniques such as affinity-based pull-down methods and label-free approaches are instrumental in identifying the proteins that interact with small molecules like this compound. nih.gov These methods help to isolate and identify target proteins, providing a foundation for understanding the compound's biological effects.

Furthermore, genetic techniques like mutagenesis can be employed to validate the identified targets. nih.gov By altering the genetic sequence of a potential target protein, researchers can observe how these changes affect the binding and activity of the chemical probe, thereby confirming the interaction.

The development of this compound as a chemical probe holds promise for dissecting complex biological pathways. By selectively modulating the activity of its target(s), this compound can help to unravel the intricate networks of molecular interactions that govern cellular functions. This knowledge is not only fundamental to basic science but can also lay the groundwork for future therapeutic interventions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.